N-(5-Amino-2-methoxyphenyl)-2-(2,6-dimethylphenoxy)acetamide
CAS No.: 1020054-33-4
Cat. No.: VC3343781
Molecular Formula: C17H20N2O3
Molecular Weight: 300.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1020054-33-4 |
|---|---|
| Molecular Formula | C17H20N2O3 |
| Molecular Weight | 300.35 g/mol |
| IUPAC Name | N-(5-amino-2-methoxyphenyl)-2-(2,6-dimethylphenoxy)acetamide |
| Standard InChI | InChI=1S/C17H20N2O3/c1-11-5-4-6-12(2)17(11)22-10-16(20)19-14-9-13(18)7-8-15(14)21-3/h4-9H,10,18H2,1-3H3,(H,19,20) |
| Standard InChI Key | QEZLCBHVLWBIIG-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)C)OCC(=O)NC2=C(C=CC(=C2)N)OC |
| Canonical SMILES | CC1=C(C(=CC=C1)C)OCC(=O)NC2=C(C=CC(=C2)N)OC |
Introduction
N-(5-Amino-2-methoxyphenyl)-2-(2,6-dimethylphenoxy)acetamide is a synthetic organic compound with a molecular formula of C₁₇H₂₀N₂O₃ and a molecular weight of approximately 300.36 g/mol . This compound belongs to the acetamide class and features an amino group, a methoxy group, and a dimethylphenoxy moiety, which contribute to its potential biological activity and lipophilicity.
Synthesis Methods
The synthesis of N-(5-Amino-2-methoxyphenyl)-2-(2,6-dimethylphenoxy)acetamide typically involves multi-step organic reactions. Starting materials may include 5-amino-2-methoxybenzoic acid and 2,6-dimethylphenol. The carboxylic acid group of the benzoic acid derivative is converted to an acyl chloride using reagents like thionyl chloride (SOCl₂), followed by a coupling reaction with the phenol in the presence of a base such as triethylamine (TEA).
Potential Applications
N-(5-Amino-2-methoxyphenyl)-2-(2,6-dimethylphenoxy)acetamide has potential applications in pharmaceutical research, particularly as a lead compound for developing new anti-inflammatory or analgesic drugs. Its structural features, including the amine and methoxy groups, suggest it could interact with specific receptors or enzymes involved in pain modulation.
Comparison with Similar Compounds
Similar compounds, such as N-(5-Amino-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide, share structural features but differ in the positioning of their dimethylphenoxy group. This difference can influence their reactivity and biological activity.
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